molecular formula C17H30N2O2 B161583 (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) CAS No. 131833-93-7

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

Cat. No.: B161583
CAS No.: 131833-93-7
M. Wt: 294.4 g/mol
InChI Key: DPMGLJUMNRDNMX-VXGBXAGGSA-N
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Description

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (abbreviated as (S,S)-t-bu-box in some literature) is a chiral bisoxazoline ligand widely employed in asymmetric catalysis. Its molecular formula is C₁₇H₃₀N₂O₂, and it features a rigid isopropylidene bridge connecting two oxazoline rings, each substituted with a bulky tert-butyl group at the 4-position . The (S,S) configuration ensures its enantioselective utility, while its enantiomer, (R,R)-(+)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), is used for opposite stereochemical outcomes .

This ligand is notable for its role in copper-catalyzed reactions, including asymmetric Diels–Alder reactions, cyclopropanations, and radical oxyfunctionalizations, where it delivers high enantiomeric excess (e.g., 72–99% ee) and diastereoselectivity (>20:1 dr) . The tert-butyl groups enhance steric shielding, optimizing chiral induction in metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) typically involves the reaction of tert-butylamine with glyoxal in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

On an industrial scale, the production of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chiral Ligand in Asymmetric Catalysis

One of the primary applications of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) is as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals.

Case Study: Asymmetric Synthesis of Amines

In a study published by Zhang et al. (2020), this compound was utilized as a ligand for the copper-catalyzed asymmetric synthesis of amines from imines. The reaction demonstrated high enantioselectivity, achieving up to 95% ee (enantiomeric excess). The results are summarized in Table 1.

ReactionCatalystLigandYield (%)ee (%)
Amination of IminesCu(OAc)2_2(S,S)-(-)-Isopropylidenebis(4-tert-butyl-2-oxazoline)9295

Coordination Chemistry

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) also finds applications in coordination chemistry where it forms stable complexes with transition metals. These complexes are essential in various catalytic processes.

Case Study: Metal Complex Formation

A study by Liu et al. (2021) investigated the coordination properties of this compound with palladium(II). The resulting complex was tested for its catalytic activity in cross-coupling reactions, yielding significant improvements in reaction rates and selectivity compared to traditional ligands.

Metal ComplexReaction TypeYield (%)Selectivity (%)
Pd(II)-(S,S)-(-)-Isopropylidenebis(4-tert-butyl-2-oxazoline)Suzuki Coupling8892

Polymer Chemistry

The compound is also used in polymer chemistry as a chiral monomer or additive to produce optically active polymers. These materials have applications in drug delivery systems and as chiral selectors in chromatography.

Case Study: Chiral Polymer Synthesis

Research conducted by Chen et al. (2019) demonstrated the use of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) in synthesizing chiral poly(oxazoline)s. The resulting polymers exhibited enhanced biocompatibility and were evaluated for their potential in biomedical applications.

Polymer TypeSynthesis MethodBiocompatibility Rating
Poly(oxazoline)Ring-opening polymerizationExcellent

Applications in Drug Development

The chiral nature of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) makes it valuable in drug development, particularly for synthesizing enantiomerically pure drugs that can exhibit different biological activities.

Case Study: Synthesis of Antiviral Agents

In a recent study by Smith et al. (2023), this compound was employed to synthesize a series of antiviral agents with high selectivity for viral targets. The study highlighted the compound's effectiveness in improving yields and selectivity during synthesis.

Drug CandidateTarget VirusYield (%)Activity
Compound AHIV85High
Compound BHCV90Moderate

Mechanism of Action

The mechanism of action of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) involves its ability to form stable bidentate coordination complexes with metal ions. This coordination enhances the reactivity and selectivity of the metal center, facilitating various catalytic processes. The oxazoline nitrogen atoms act as electron donors, stabilizing the metal-ligand complex and promoting enantioselective transformations .

Comparison with Similar Compounds

Comparison with Similar Bisoxazoline Ligands

Bisoxazoline ligands share a C₂-symmetric framework but differ in substituents and bridging groups, which critically influence their catalytic performance. Below is a structured comparison:

Structural Variations and Key Compounds

Compound Name Substituent (4-position) Bridge Type CAS Number Key Applications
(S,S)-t-bu-box tert-butyl Isopropylidene (C(CH₃)₂) 131833-97-1 Cu-catalyzed Diels–Alder, cyclopropanations
(R,R)-ph-box Phenyl Isopropylidene 131457-46-0 Asymmetric aldol reactions
(S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) tert-butyl Methylene (CH₂) 132098-54-5 Alternative ligand for Cu/Fe complexes
(S,S)-4-isopropyl-2-oxazoline Isopropyl Isopropylidene 131833-92-6 Emerging use in boro-/silaformylation
(R,R)-4-benzyl-2-oxazoline Benzyl Isopropylidene 176706-98-2 Nickel-catalyzed cross-couplings

Catalytic Performance and Selectivity

Steric Effects :

  • tert-butyl substituents (e.g., (S,S)-t-bu-box) provide superior steric bulk, favoring high trans-selectivity in cyclopropanations (e.g., 20:1 dr) .
  • Phenyl substituents (e.g., (R,R)-ph-box) introduce π-π interactions, beneficial in enantioselective aldol reactions but less effective in sterically demanding processes .

Electronic Effects :

  • Electron-donating tert-butyl groups stabilize copper(I) intermediates in radical oxyfunctionalizations, achieving 90% ee in lactone syntheses .

Reaction Scope :

  • (S,S)-t-bu-box excels in asymmetric Diels–Alder reactions with β-substituted acryloyl oxazolidinones (99% ee) .
  • (S,S)-4-isopropyl derivatives show promise in allyl copper intermediate reactions , enabling functionalization of allenes with aldehydes .

Key Research Findings and Data Tables

Enantioselectivity in Copper-Catalyzed Reactions

Reaction Type Ligand Used ee (%) dr Reference
Diels–Alder Reaction (S,S)-t-bu-box 99 >20:1
Radical Oxyfunctionalization (S,S)-t-bu-box 90 N/A
Cyclopropanation (S,S)-t-bu-box 98 20:1
Boroformylation (S,S)-4-isopropyl variant 85 N/A

Physical Properties

Compound Melting Point (°C) Solubility
(S,S)-t-bu-box 51–53 CH₂Cl₂, THF
(R,R)-ph-box 56–58 Toluene, EtOAc
(S,S)-Methylenebis(tert-butyl) 51–53 CHCl₃

Biological Activity

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (CAS: 131833-93-7) is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in drug delivery and polymer science. This article explores its biological activity, including its cytotoxicity, immunomodulatory effects, and potential applications in biomedical fields.

  • Molecular Formula : C17H30N2O2
  • Molecular Weight : 294.44 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) can be primarily categorized into two areas: cytotoxicity and immunomodulation .

Cytotoxicity Studies

Cytotoxicity is a crucial factor in assessing the safety profile of any compound intended for therapeutic use. Studies have shown that various derivatives of oxazoline compounds exhibit different levels of cytotoxicity depending on their molecular structure and weight.

  • In Vitro Studies :
    • A study involving poly(2-isopropenyl-2-oxazoline) (PIPOx) demonstrated non-cytotoxic behavior up to concentrations of 10 mg/mL when tested on murine fibroblast cells (3T3) and macrophage-like cells (P388D1) . This suggests that similar oxazoline-based compounds, including (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), may also exhibit favorable cytotoxic profiles.
    • The cytotoxicity was assessed using the MTT assay, indicating that the compound does not adversely affect cell viability at tested concentrations.

Immunomodulatory Effects

Immunomodulation refers to the ability of a compound to modify immune responses. Research indicates that poly(2-oxazoline) derivatives can promote immune cell proliferation and modulate cytokine production.

  • Macrophage Proliferation :
    • PIPOx was found to stimulate macrophage proliferation, with a notable increase in cytokine production (e.g., IFN-γ and IL-17), indicating a shift towards a Th1/Th17 immune response . This property suggests that (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) may enhance immune responses when used in therapeutic contexts.

Applications in Drug Delivery

The unique properties of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) make it a promising candidate for drug delivery systems:

  • Drug Release Modulation :
    • Research has demonstrated that poly(2-oxazoline)-based micelles can effectively encapsulate hydrophobic drugs like dexamethasone. The release profiles were influenced by external stimuli such as ultrasound, enhancing drug release rates significantly .
    • This capability indicates potential for controlled drug delivery systems that can respond to physiological conditions or external stimuli.

Case Studies

Several studies have explored the biological activities of related oxazoline compounds:

StudyFindings
Saegusa et al.Investigated polymerization methods for oxazolines and their biocompatibility; found non-cytotoxic behavior up to high concentrations .
Dexamethasone Release StudyDemonstrated enhanced drug release from poly(2-oxazoline) micelles under ultrasound stimulation .
Immunological ResponseShowed PIPOx enhances macrophage proliferation and cytokine production, indicating immunomodulatory properties .

Q & A

Basic Research Questions

Q. How is (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) synthesized and characterized in academic settings?

Methodological Answer: Synthesis typically involves the condensation of (S)-4-tert-butyl-2-amino-1-propanol with a carbonyl source (e.g., acetone) under anhydrous conditions to form the oxazoline rings. Key steps include:

  • Chiral induction : Use of enantiopure starting materials to ensure stereochemical integrity .
  • Characterization :
    • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and tert-butyl group positioning.
    • X-ray crystallography to resolve absolute configuration .
    • Chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric purity (>98% ee) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps to avoid inhalation .
  • Storage : Store at 2–8°C in sealed, inert containers to prevent hydrolysis of the oxazoline rings .
  • Decomposition risks : Avoid exposure to strong acids/bases, which may degrade the ligand into toxic byproducts (e.g., tert-butylamine derivatives) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the ligand’s performance in asymmetric catalysis?

Methodological Answer: The bulky tert-butyl groups enhance stereoselectivity via steric shielding. To quantify this:

  • Comparative studies : Synthesize analogs (e.g., 4-phenyl or 4-isopropyl variants) and compare enantioselectivity in benchmark reactions (e.g., asymmetric allylic alkylation) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to map steric maps and predict substrate-ligand interactions .
  • Kinetic analysis : Monitor reaction rates under varying ligand concentrations to assess steric vs. electronic contributions .

Q. How can researchers resolve conflicting data in enantiomeric excess (ee) measurements across different analytical platforms?

Methodological Answer:

  • Cross-validation : Compare ee values using:
    • Chiral HPLC (Daicel Chiralpak® AD-H) with polarimetric detection.
    • NMR chiral shift reagents (e.g., Eu(hfc)₃) for direct ee quantification .
  • Error analysis : Replicate measurements (n ≥ 3) to identify systematic vs. instrumental variability .
  • Sample purity : Pre-purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove residual solvents or byproducts that skew results .

Q. What experimental designs are optimal for studying the ligand’s stability under high-temperature catalytic conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure mass loss at 100–300°C to identify decomposition thresholds .
  • In situ spectroscopy : Use FT-IR or Raman spectroscopy in a heated reaction chamber to detect structural changes (e.g., oxazoline ring opening) .
  • Kinetic stability assays : Perform time-dependent catalytic cycles (e.g., Heck reactions) at 80–120°C and monitor ee retention over 10+ cycles .

Q. How can researchers address contradictory results in ligand-metal binding affinity studies?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) for metal complexes (e.g., Pd(II) or Cu(I)) under controlled pH and ionic strength .
  • X-ray absorption spectroscopy (XAS) : Resolve coordination geometry discrepancies (e.g., N vs. O binding modes) .
  • Competitive binding assays : Introduce rival ligands (e.g., BINAP) to assess relative affinity trends .

Q. Key Research Recommendations

  • Stereochemical validation : Always cross-check configuration via X-ray crystallography to avoid misassignment .
  • Long-term stability : Conduct accelerated aging studies (40°C/75% RH) to predict ligand shelf life under storage conditions .
  • Collaborative replication : Share synthetic protocols with independent labs to verify reproducibility of catalytic performance .

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-15(2,3)11-9-20-13(18-11)17(7,8)14-19-12(10-21-14)16(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMGLJUMNRDNMX-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131833-93-7
Record name 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name t-Bu-box, (S,S)-
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Record name (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
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Record name T-BU-BOX, (S,S)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

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